molecular formula C9H12N2O B8030114 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one

Cat. No.: B8030114
M. Wt: 164.20 g/mol
InChI Key: BUBDJTYBYOPICZ-UHFFFAOYSA-N
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Description

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the propan-2-one moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism by which 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they likely include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one is unique due to its specific combination of a cyclopentane ring fused to a pyrazole ring with a propan-2-one moiety.

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)6-11-9-4-2-3-8(9)5-10-11/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBDJTYBYOPICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(CCC2)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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